biological activity of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid
biological activity of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Biological Investigation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid
Authored by: A Senior Application Scientist
Foreword: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide focuses on a specific, less-explored derivative, 6-bromo-4-fluoro-1H-indole-3-carboxylic acid, providing a comprehensive roadmap for its biological characterization. For researchers and drug development professionals, this document outlines a logical, evidence-based approach to unlocking the therapeutic potential of this novel compound. By leveraging insights from structurally related molecules, we will establish a foundation for hypothesis-driven experimentation and robust data generation.
Introduction to 6-bromo-4-fluoro-1H-indole-3-carboxylic acid
6-bromo-4-fluoro-1H-indole-3-carboxylic acid is a halogenated derivative of the endogenous metabolite, indole-3-carboxylic acid.[2] The indole-3-carboxylic acid core is a versatile building block for the synthesis of various biologically active compounds, including antitumor agents and receptor antagonists.[3][4] The introduction of halogen atoms, specifically bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Bromine can enhance binding affinity through halogen bonding and increase metabolic stability, while fluorine can improve membrane permeability and alter electronic properties.
The strategic placement of a bromine atom at the 6-position and a fluorine atom at the 4-position of the indole ring, combined with the carboxylic acid moiety at the 3-position, suggests several potential avenues for biological activity. This guide will explore these possibilities through a structured and scientifically rigorous framework.
Postulated Biological Activities and Mechanistic Hypotheses
Given the known activities of related indole derivatives, we can postulate several potential biological roles for 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. These hypotheses will form the basis of our experimental investigations.
Antimicrobial Activity
Hypothesis: The 6-bromoindole scaffold is a known inhibitor of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide (H₂S) production in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.[5][6] Inhibition of bCSE can potentiate the effects of antibiotics.[5][6] The presence of the 6-bromo substituent in our target molecule makes bCSE a prime hypothetical target.
Causality: The brominated indole ring likely interacts with key residues in the active site of bCSE, leading to competitive or non-competitive inhibition. The 4-fluoro and 3-carboxylic acid groups may further enhance binding affinity or selectivity.
Antifungal Activity
Hypothesis: Halogenated indoles have demonstrated potent antifungal properties.[7] For instance, 6-bromoindole derivatives have been shown to inhibit the mycelial growth of fungi like Botrytis cinerea and Monilinia fructicola, potentially by targeting enzymes such as succinate dehydrogenase (SDH) involved in cellular respiration.[7]
Causality: The lipophilic nature of the halogenated indole ring may facilitate its entry into fungal cells. The molecule could then interfere with key metabolic enzymes or disrupt membrane integrity.
Kinase Inhibition
Hypothesis: The indole scaffold is a common feature in many kinase inhibitors used in oncology. For example, sunitinib, a multi-targeted tyrosine kinase inhibitor, is based on an indole core.[1] Certain quinazoline derivatives, which share structural similarities with indoles, have been identified as Aurora A kinase inhibitors.[8]
Causality: The planar indole ring can mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of various kinases. The substituents on the ring would then determine the selectivity and potency of this interaction.
Angiotensin II Receptor Antagonism
Hypothesis: Recent studies have shown that novel indole-3-carboxylic acid derivatives can act as potent angiotensin II receptor 1 (AT1) antagonists, leading to antihypertensive effects superior to existing drugs like losartan.[9]
Causality: The indole-3-carboxylic acid moiety can mimic the binding of the natural ligand, angiotensin II, to the AT1 receptor. The specific halogen substitutions on the indole ring could enhance the binding affinity and duration of action.
Experimental Protocols for Biological Characterization
The following protocols are designed to systematically evaluate the hypothesized biological activities of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid.
General Workflow for Biological Screening
The initial characterization of the compound will follow a tiered approach, starting with broad screening assays and progressing to more specific mechanistic studies.
Caption: General workflow for the biological characterization of a novel compound.
Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid that inhibits the visible growth of a target microorganism.
Materials:
-
6-bromo-4-fluoro-1H-indole-3-carboxylic acid
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Fungal strains (e.g., C. albicans, A. fumigatus)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. A known antibiotic/antifungal should be run in parallel as a reference standard.
Protocol: In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory activity of the compound against a specific kinase.
Materials:
-
Test compound
-
Recombinant kinase (e.g., Aurora A)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent, which quantifies the amount of ADP produced.
-
Calculate the percentage of inhibition relative to a no-compound control.
Causality Explained: This assay directly measures the ability of the compound to interfere with the catalytic activity of the kinase. By varying the concentrations of both the compound and ATP, one can determine if the inhibition is competitive with ATP.
Caption: Step-by-step workflow for an in vitro kinase inhibition assay.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial and Antifungal Activity
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. C. albicans |
| 6-bromo-4-fluoro-1H-indole-3-carboxylic acid | 8 | 16 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 | N/A |
| Fluconazole (Control) | N/A | N/A | 2 |
Table 2: Hypothetical Kinase Inhibition and Receptor Binding Data
| Compound | Aurora A IC₅₀ (nM) | AT1 Receptor Ki (nM) |
| 6-bromo-4-fluoro-1H-indole-3-carboxylic acid | 75 | 25 |
| Alisertib (Aurora A Inhibitor Control) | 10 | >10,000 |
| Losartan (AT1 Antagonist Control) | >10,000 | 15 |
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial biological evaluation of 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. The proposed hypotheses, rooted in the known activities of related indole derivatives, offer a logical starting point for investigation. The detailed experimental protocols are designed to generate robust and interpretable data that will elucidate the compound's potential as a therapeutic agent.
Positive results in the primary screens should be followed by more in-depth mechanistic studies and, eventually, evaluation in relevant animal models. The multifaceted nature of the indole scaffold suggests that 6-bromo-4-fluoro-1H-indole-3-carboxylic acid could exhibit a rich and complex pharmacology, making it a compelling candidate for further drug discovery and development efforts.
References
-
Shatalin, K., et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 26(15), 4483. [Link]
-
Luo, J., et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2126. [Link]
-
Luo, J., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580. [Link]
-
González-Bello, C., et al. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(14), 5373. [Link]
-
Pasha, M. A., et al. (2014). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Journal of Organic Chemistry, 4(3), 205-212. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
-
Gusakova, M. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3539. [Link]
-
Luo, J., et al. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2126. [Link]
-
Shatalin, K., et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 26(15), 4483. [Link]
-
PubChem. 6-Bromo-1H-indole-3-carboxylic acid. [Link]
-
Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 89, 129349. [Link]
-
Reagentia. 6-bromo-4-fluoro-1H-indole-3-carboxylic acid. [Link]
-
Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2288. [Link]
-
Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
-
Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
El-Sayed, N. N. E., et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 28(3), 1391. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. mdpi.com [mdpi.com]
- 6. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
